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Compound of Interest

Compound Name: Milsaperidone

Cat. No.: B032970

Introduction

Milsaperidone (also known as VHX-896 and by the tentative brand name Bysanti™) is a novel
atypical antipsychotic agent under development by Vanda Pharmaceuticals. It is a new
chemical entity that functions as an active metabolite of the established antipsychotic drug,
iloperidone. The primary mechanism of action for Milsaperidone involves antagonism of a
combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. A New Drug
Application (NDA) for Milsaperidone has been submitted to the U.S. Food and Drug
Administration (FDA) for the treatment of acute bipolar | disorder and schizophrenia, with a
Prescription Drug User Fee Act (PDUFA) target action date of February 21, 2026.[1][2]
Additionally, Milsaperidone is in Phase lll clinical trials as an adjunctive therapy for major
depressive disorder.[1][3]

A cornerstone of the Milsaperidone development program is its demonstrated bioequivalence
to its parent drug, iloperidone.[1] This bioequivalence allows for the leveraging of the extensive
preclinical and clinical safety and efficacy data of iloperidone to support the regulatory
submission of Milsaperidone. Consequently, this guide will provide a comprehensive overview
of the preclinical toxicology of Milsaperidone by summarizing the pivotal preclinical toxicology
studies conducted on iloperidone.

Mechanism of Action Signaling Pathway

The therapeutic effect of Milsaperidone, similar to iloperidone, is believed to be mediated
through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following
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diagram illustrates this proposed signaling pathway.

Milsaperidone's antagonist action on D2 and 5-HT2A receptors.

General Toxicology Workflow

The preclinical safety evaluation of a new chemical entity like Milsaperidone (leveraging
iloperidone data) follows a structured workflow to assess its potential toxicity. This involves a
battery of in vitro and in vivo studies, progressing from acute to chronic exposure.
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General workflow for preclinical toxicology assessment.

Quantitative Toxicology Data Summary

The following tables summarize the key quantitative findings from the preclinical toxicology
studies of iloperidone.
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Table 1: Repeat-Dose Toxicity Studies of lloperidone

Ke
Study Type  Species Duration Doses . y- NOAEL
Findings

Decreased
body and
organ
weights,
hematological

Oral Toxicity Rat 6 months 12,24, 48 and clinical Not

mg/kg/day chemistry established

changes,
histopathologi
cal changes
in mammary

glands.

Decreased

body weight,

neurological

clinical signs

- 6,12, 24 Not
Oral Toxicity Dog 1 year (e.g., ]
mg/kg/day established

decreased

spontaneous

activity,

tremors).

Table 2: Carcinogenicity Studies of lloperidone
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Species Duration

Doses Key Findings

Mouse 2 years

No carcinogenic effect
in males. Increased
incidence of malignant
2.5, 5, 10 mg/kg/day )
mammary tumors in
females at the low

dose only.

Rat 2 years

No carcinogenic
4, 8, 16 mg/kg/day
effect.

Table 3: Reproductive and Developmental Toxicity Studies of lloperidone
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Study Type Species

Doses

Key Findings NOAEL

Fertility and Early
Embryonic Rat

Development

4,12, 36
mg/kg/day

Decreased

fertility and

pregnancy rates 4 mg/kg/day
at mid and high

doses.

Embryo-fetal
Rat
Development

4,16, 40
mg/kg/day

Embryo-fetal

lethality, retarded

intrauterine

development,

and minor 16 mg/kg/day
skeletal

abnormalities at

maternally toxic

doses.

Embryo-fetal
Rabbit
Development

5,10, 25
mg/kg/day

Embryo-fetal
lethality at

] 10 mg/kg/day
maternally toxic

doses.

Pre- and
Postnatal Rat

Development

4,12, 36
mg/kg/day

Prolonged

gestation and

parturition,

increased

stillbirths and

neonatal 4 mg/kg/day
mortality, and

retarded growth

of progeny at

maternally toxic

doses.

Table 4: Genetic Toxicology of lloperidone
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Metabolic
Assay Test System L Result
Activation
Bacterial Reverse S. typhimurium & E. ) ) )
_ . With and without Negative
Mutation (Ames) coli
Chromosomal Chinese Hamster _ _ N
) With and without Positive
Aberration Ovary (CHO) cells
In vivo Micronucleus Rat hepatocytes N/A Negative
In vivo Micronucleus Mouse bone marrow N/A Negative

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical toxicology studies

of iloperidone, based on FDA review documents and standard regulatory guidelines.

Acute Oral Toxicity

o Objective: To determine the potential for toxicity from a single oral dose of the test

substance.

e Species: Rat.

* Method: A single dose of iloperidone was administered by oral gavage to groups of rats.

Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for

14 days post-dosing. A gross necropsy was performed on all animals at the end of the

observation period.

o Data Collected: Mortality, clinical signs (type, severity, onset, and duration), body weights,

and gross pathological findings.

Repeat-Dose Oral Toxicity Studies

o Objective: To characterize the toxicological profile of iloperidone following repeated oral

administration.

e Species: Rat (6-month study) and Dog (1-year study).
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o Methodology:

o Animal Housing: Animals were housed in environmentally controlled rooms with a 12-hour
light/dark cycle and had access to standard laboratory chow and water ad libitum.

o Dose Administration: lloperidone was administered daily via oral gavage (rats) or in gelatin
capsules (dogs) at three different dose levels, plus a control group receiving the vehicle.

o Observations: Daily clinical observations for signs of toxicity were performed. Body weight
and food consumption were measured weekly.

o Clinical Pathology: Blood and urine samples were collected at specified intervals for
hematology, clinical chemistry, and urinalysis.

o Ophthalmology: Ophthalmic examinations were conducted prior to the start of the study
and near termination.

o Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights
were recorded, and a comprehensive set of tissues was collected for histopathological
examination.

» Data Collected: Clinical signs, body weight, food consumption, hematology and clinical
chemistry parameters, urinalysis results, ophthalmic findings, organ weights, and gross and
microscopic pathology findings.

Genetic Toxicology

A battery of tests was conducted to assess the genotoxic potential of iloperidone.

o Bacterial Reverse Mutation Assay (Ames Test):

[e]

Objective: To detect point mutations (base-pair substitutions and frameshifts).

o

Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (e.g., WP2 uvrA).

o

Method: The test was performed with and without a metabolic activation system (S9
fraction from induced rat liver). Bacteria were exposed to various concentrations of
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iloperidone, and the number of revertant colonies was counted.

 In Vitro Mammalian Chromosomal Aberration Test:
o Objective: To detect structural chromosomal damage.
o Test System: Chinese Hamster Ovary (CHO) cells.

o Method: CHO cells were exposed to iloperidone at several concentrations, with and
without S9 metabolic activation. Cells were harvested at metaphase, and chromosomes
were examined for structural aberrations.

e In Vivo Mammalian Erythrocyte Micronucleus Test:
o Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.
o Species: Mouse.

o Method: Mice were administered iloperidone, typically via oral gavage. Bone marrow was
collected at specified time points, and polychromatic erythrocytes were analyzed for the
presence of micronuclei.

Carcinogenicity Studies

» Objective: To assess the tumorigenic potential of iloperidone after long-term administration.
e Species: Mouse and Rat.
e Methodology:

o Duration: 2 years.

o Dose Administration: lloperidone was administered daily in the diet or by oral gavage at
three dose levels, plus a control group. Doses were selected based on the results of the
repeat-dose toxicity studies.

o Observations: Animals were observed daily for clinical signs of toxicity and the
development of palpable masses. Body weights and food consumption were recorded
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regularly.

o Pathology: A complete necropsy was performed on all animals. All tissues were examined
for gross abnormalities, and a comprehensive set of tissues from all animals was
examined microscopically.

Reproductive and Developmental Toxicity (DART)
Studies

These studies were conducted in accordance with ICH S5(R3) guidelines to assess the effects
of iloperidone on all stages of reproduction.

 Fertility and Early Embryonic Development Study (ICH Segment I):

o Objective: To evaluate the effects on male and female fertility and early embryonic
development.

o Species: Rat.

o Method: Male rats were dosed for a period before mating, during mating, and through
conception. Female rats were dosed for a period before mating, during mating, and
through implantation. Endpoints included mating performance, fertility indices, and the
number of corpora lutea and implantation sites.

o Embryo-fetal Development Studies (ICH Segment I1):
o Objective: To assess the potential for teratogenicity and embryo-fetal toxicity.
o Species: Rat and Rabbit.

o Method: Pregnant animals were dosed during the period of organogenesis. Fetuses were
delivered by cesarean section, and examinations were performed for external, visceral,
and skeletal malformations and variations.

¢ Pre- and Postnatal Development Study (ICH Segment 1l1):

o Objective: To evaluate the effects on late fetal development, parturition, lactation, and
postnatal development of the offspring.
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o Species: Rat.

o Method: Pregnant rats were dosed from implantation through the end of lactation. The F1
generation was evaluated for viability, growth, and development, including reproductive

function.

Logical Relationships in Toxicology Assessment

The interpretation of preclinical toxicology data involves understanding the logical relationships
between different findings to form a comprehensive safety profile.
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|
\
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Interrelationships in the assessment of preclinical toxicology data.

Conclusion

The preclinical toxicology profile of Milsaperidone is predicated on the extensive data
available for its parent compound, iloperidone. The studies on iloperidone have characterized
its toxicological profile following acute and chronic administration, as well as its effects on
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reproduction and development, and its genotoxic and carcinogenic potential. While iloperidone
demonstrated some toxicities at higher doses in animal models, a No Observed Adverse Effect
Level (NOAEL) was established for reproductive and developmental endpoints. The
genotoxicity findings, with a positive in vitro result not replicated in vivo, suggest a low risk of
genotoxicity in humans. The carcinogenicity findings in mice were noted at the low dose only,
and no carcinogenic effect was observed in rats. This comprehensive dataset, in conjunction
with the bioequivalence of Milsaperidone to iloperidone, provides a robust foundation for the
ongoing clinical development and regulatory review of Milsaperidone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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